Z-D-Val-Lys(Z)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

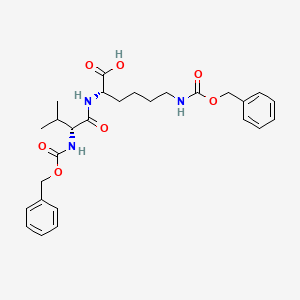

Z-D-Val-Lys(Z)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids valine and lysine, with specific protective groups attached to the lysine residue.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Val-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: The amino acid valine is coupled to the resin.

Deprotection: The protecting group on the valine is removed.

Coupling: The amino acid lysine, with a protective group on its side chain, is coupled to the valine.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often uses automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Val-Lys(Z)-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and function.

Reduction: Reduction reactions can remove certain protective groups or modify the peptide.

Substitution: Substitution reactions can replace specific atoms or groups within the peptide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Various reagents can be used depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the removal of protective groups.

Aplicaciones Científicas De Investigación

Overview : The compound is being investigated for its potential therapeutic applications, particularly in drug design targeting specific biological pathways.

Case Study : Research has indicated that peptides incorporating Z-D-Val-Lys(Z)-OH exhibit enhanced binding affinity to certain receptors involved in cancer pathways. In vitro studies showed that these peptides could inhibit tumor growth by modulating receptor activity, making them promising candidates for further development .

Biochemical Research

Overview : this compound is utilized in biochemical assays to study enzyme interactions and protein folding mechanisms.

Case Study : A study focused on the interaction of this compound with proteases revealed insights into enzyme specificity and substrate recognition. The results indicated that the protective group significantly influenced the enzyme's catalytic efficiency, providing valuable information for designing enzyme inhibitors .

Antioxidant Properties

Recent investigations have also highlighted the antioxidant capabilities of peptides containing this compound. These peptides have shown potential in reducing oxidative stress markers in cellular models, suggesting applications in neuroprotection and age-related diseases .

Mecanismo De Acción

The mechanism of action of Z-D-Val-Lys(Z)-OH depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular processes. The protective groups on the lysine residue can also affect its activity and stability.

Comparación Con Compuestos Similares

Similar Compounds

Z-D-Val-Lys-OH: Similar structure but without the protective group on lysine.

Z-D-Val-Lys(Z)-NH2: Similar structure but with an amide group instead of a hydroxyl group.

Z-D-Val-Lys(Z)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Z-D-Val-Lys(Z)-OH is unique due to its specific protective groups, which can influence its reactivity and stability. These modifications can make it more suitable for certain applications compared to its analogs.

Actividad Biológica

Z-D-Val-Lys(Z)-OH, a peptide derivative, is gaining attention in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and implications in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound is a protected form of the dipeptide consisting of valine and lysine, where the lysine residue has a Z-protecting group. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

- Coupling : Valine is coupled to the resin.

- Deprotection : The protecting group on valine is removed.

- Coupling : Lysine with a protective group on its side chain is added.

- Cleavage : The peptide is cleaved from the resin and purified.

This method ensures high purity and yield of the compound, making it suitable for further biological studies.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the Z-protecting group on lysine influences its reactivity and stability, potentially enhancing its binding affinity to target proteins. This compound may modulate protein-protein interactions, which are crucial in many cellular processes .

2.2 Antimicrobial Properties

Research indicates that peptides similar to this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that modifications in peptide structure can significantly affect their antimicrobial efficacy. The minimum inhibitory concentration (MIC) for related compounds has been evaluated, demonstrating that structural changes can enhance or diminish antibacterial activity .

3.1 Case Study: Antimicrobial Activity Against MRSA

A study investigated the antimicrobial effects of lysophosphatidylcholine (LPC) in combination with gentamicin against MRSA strains. While not directly testing this compound, this research highlights the importance of peptide structure in antimicrobial activity. The findings suggest that modifications in peptide sequences can lead to varying degrees of effectiveness against resistant strains .

| Compound | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| LPC + Gentamicin | 6.25 | 12.5 |

| DqV (Dinoponera quadriceps venom) | 6.25 | 12.5 |

3.2 Comparative Analysis with Analogous Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Z-D-Val-Lys-OH | No protective group on lysine | More reactive but less stable |

| Z-D-Val-Lys(Z)-NH2 | Amide group instead of hydroxyl | Potentially different binding properties |

| Z-D-Val-Lys(Z)-OMe | Methoxy group instead of hydroxyl | Altered solubility and reactivity |

This compound's specific protective groups make it an interesting candidate for targeted drug delivery systems due to its enhanced stability and controlled reactivity .

4. Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Drug Delivery Systems : Its ability to interact with biological membranes makes it suitable for developing novel drug carriers.

- Therapeutic Applications : Research is ongoing to evaluate its potential as an antimicrobial agent or as part of combination therapies against resistant bacterial strains.

- Biotechnology : The compound's properties are utilized in studying enzyme activities and protein interactions, which are critical for understanding disease mechanisms.

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBQFKNHQTXCY-XZOQPEGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.